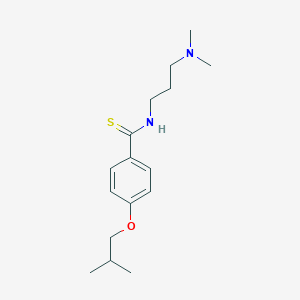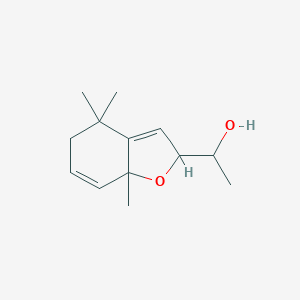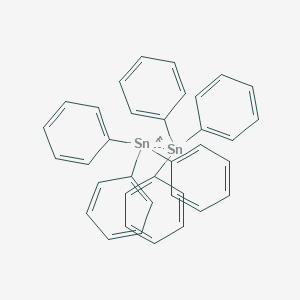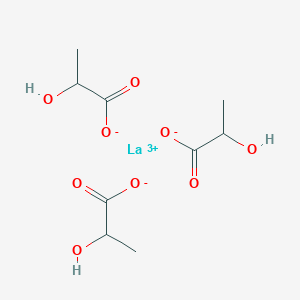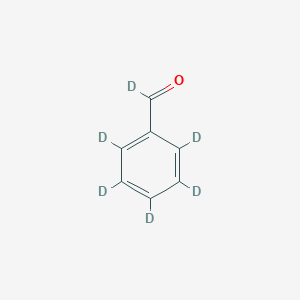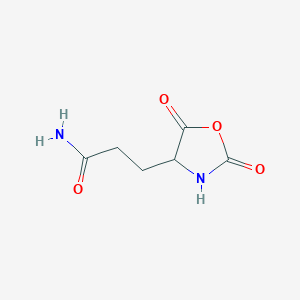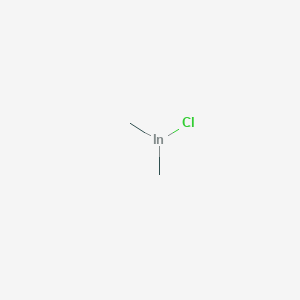
Indium, chlorodimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium, chlorodimethyl- is an organometallic compound that features indium in its +3 oxidation state. This compound is of interest due to its unique chemical properties and potential applications in various fields, including materials science and organic synthesis. Indium, chlorodimethyl- is typically represented by the chemical formula (CH₃)₂InCl.
Preparation Methods
Synthetic Routes and Reaction Conditions: Indium, chlorodimethyl- can be synthesized through the reaction of indium trichloride with dimethylzinc. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure the stability of the product. The general reaction is as follows:
InCl3+2Zn(CH3)2→(CH3)2InCl+2ZnCl2
Industrial Production Methods: While the laboratory synthesis of indium, chlorodimethyl- is well-documented, its industrial production is less common due to the specialized conditions required. the compound can be produced on a larger scale using similar methods, with careful control of reaction conditions to ensure purity and yield.
Chemical Reactions Analysis
Types of Reactions: Indium, chlorodimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indium oxides.
Reduction: It can be reduced to elemental indium under specific conditions.
Substitution: The chlorine atom in indium, chlorodimethyl- can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride.
Substitution: Organolithium or Grignard reagents under inert atmosphere conditions.
Major Products Formed:
Oxidation: Indium oxides (e.g., In₂O₃).
Reduction: Elemental indium.
Substitution: Various organoindium compounds depending on the substituent used.
Scientific Research Applications
Indium, chlorodimethyl- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organoindium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential use in biological imaging and as a component in radiopharmaceuticals.
Medicine: Explored for its antimicrobial properties and potential use in cancer treatment.
Industry: Utilized in the production of semiconductors and other electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of indium, chlorodimethyl- varies depending on its application. In catalytic processes, the compound acts as a Lewis acid, facilitating various organic transformations. In biological applications, indium, chlorodimethyl- can interact with cellular components, potentially disrupting microbial cell walls or interfering with cellular metabolism. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Indium, trichloride (InCl₃): A common indium compound used in various chemical reactions.
Indium, trimethyl (In(CH₃)₃): Another organoindium compound with similar applications in organic synthesis.
Gallium, chlorodimethyl (Ga(CH₃)₂Cl): A similar compound with gallium instead of indium, used in similar applications.
Comparison: Indium, chlorodimethyl- is unique due to its specific electronic properties and reactivity. Compared to indium, trichloride, it offers more versatility in organic synthesis due to the presence of methyl groups. Compared to indium, trimethyl, it provides a balance between reactivity and stability, making it suitable for a wider range of applications. Gallium, chlorodimethyl, while similar, has different electronic properties due to the presence of gallium, which can affect its reactivity and applications.
Properties
IUPAC Name |
chloro(dimethyl)indigane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH3.ClH.In/h2*1H3;1H;/q;;;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJZPLNOZUNMJO-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[In](C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClIn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448754 |
Source


|
| Record name | Indium, chlorodimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14629-99-3 |
Source


|
| Record name | Indium, chlorodimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro(dimethyl)indium(III) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
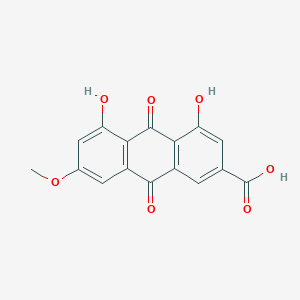

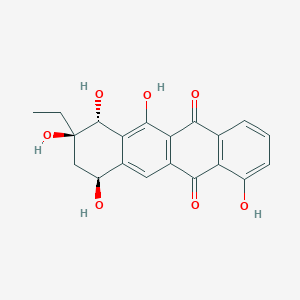
![2-Methylbenzo[a]pyrene](/img/structure/B91775.png)
